An In-depth Technical Guide to the Chemical Properties of Trimethylolpropane Monoallyl Ether
An In-depth Technical Guide to the Chemical Properties of Trimethylolpropane Monoallyl Ether
Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile chemical compound valued for its unique molecular structure, which incorporates both hydroxyl and allyl functionalities. This dual reactivity makes it a significant building block in polymer chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
TMPME is a colorless to pale yellow, low-viscosity liquid at room temperature.[1] It is soluble in organic solvents, a property that makes it a useful reactive diluent in various formulations.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C9H18O3 | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| CAS Number | 682-11-1 | [1] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][2] |
| Boiling Point | 160 °C at 33 mm Hg | [2] |
| Density | 1.01 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.467 | [2] |
| Hydroxyl Number | 640 mg KOH/g | [3] |
| Viscosity at 20°C | 170 mPas | [3] |
| Water Content | 0.05% | [3] |
Molecular Structure and Reactivity
The chemical name for TMPME is 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol.[4] Its structure is characterized by a neopentyl core, one allyl ether group, and two primary hydroxyl groups.[4] This unique combination of functional groups allows for a variety of chemical transformations.
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Hydroxyl Groups: The two primary hydroxyl groups can participate in esterification and urethane (B1682113) formation reactions.[4] This reactivity is crucial for incorporating TMPME into polyester (B1180765) and polyurethane backbones.[4]
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Allyl Group: The allyl group provides a site for addition reactions, most notably polymerization and thiol-ene reactions.[4] This functionality is key for crosslinking polymer chains, which can enhance mechanical properties and thermal stability.[1][4]
This dual functionality makes TMPME a valuable intermediate for creating complex polymer architectures.[4]
Synthesis of Trimethylolpropane Monoallyl Ether
The most established and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis.[4] This process involves two main steps:
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Formation of an Alkali Metal Salt: Trimethylolpropane is reacted with a strong alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] This reaction is typically carried out in a solvent like butyl ether, which also acts as an azeotropic agent to remove the water formed during the reaction.[4] The deprotonation of one of the hydroxyl groups on trimethylolpropane forms the corresponding alkali metal salt, which is a more potent nucleophile.[4]
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Reaction with an Allyl Halide: The trimethylolpropane alkali metal salt is then reacted with an allyl halide (e.g., allyl chloride or allyl bromide) to form the monoallyl ether.[4] This method is favored for its efficiency and the ability to control the reaction to favor mono-etherification.[4]
Caption: Williamson ether synthesis of TMPME.
Experimental Protocols
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Materials: Trimethylolpropane, sodium hydroxide, allyl chloride, and a suitable solvent (e.g., butyl ether).
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Procedure:
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Charge a reactor with trimethylolpropane and the solvent.
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Heat the mixture and begin azeotropic distillation to remove any residual water.
-
Gradually add sodium hydroxide to the reactor while continuing to remove the water of reaction.
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Once the formation of the sodium salt of trimethylolpropane is complete (indicated by the cessation of water removal), begin the addition of allyl chloride.
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Maintain the reaction temperature until the conversion to trimethylolpropane monoallyl ether is complete, as monitored by a suitable analytical technique (e.g., gas chromatography).
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Cool the reaction mixture and filter to remove the sodium chloride byproduct.
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Purify the resulting product, typically by distillation under reduced pressure.
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Caption: General experimental workflow for TMPME synthesis.
Applications in Research and Development
TMPME is a key monomer and crosslinking agent in various fields of polymer and materials science.[4]
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Polymer Chemistry: It is extensively used in the synthesis of polyesters, polyurethanes, and acrylic resins.[4] In polyurethane systems, it can enhance flexibility and adhesion.[4] The presence of the allyl group allows for subsequent crosslinking via free-radical or thiol-ene mechanisms.[4]
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Coatings and Resins: A primary application of TMPME is in the coatings industry, particularly for automotive finishes and UV-curable coatings.[4] It acts as a reactive diluent and crosslinking agent.[4]
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Silicone Chemistry: TMPME facilitates the formation of organosilicon networks by acting as a bridge between silicone and organic compounds.[3][4]
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Advanced Materials: Research is ongoing to explore the use of TMPME in the development of advanced materials such as ion-exchange resins and biodegradable polymers.[2][4] It is considered for the synthesis of aliphatic polycarbonates, which are an important class of biodegradable polymers for biomedical applications.[2]
Caption: Role of TMPME as a crosslinking agent.
Safety and Handling
TMPME is classified as an irritant, causing skin, eye, and respiratory tract irritation.[5] It may also cause digestive tract irritation if ingested.[5] The toxicological properties have not been fully investigated.[5] It is light-sensitive and should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[3][5] When drums are opened and the product is exposed to oxygen, peroxides can form; sealing the container under an inert gas like nitrogen can reduce this formation.[3] For detailed safety information, the Safety Data Sheet (SDS) should always be consulted.[3]
Conclusion
Trimethylolpropane monoallyl ether is a multifunctional monomer with significant utility in polymer and material science. Its unique structure, combining both hydroxyl and allyl functionalities, allows for its use as a building block in various polymer backbones and as an effective crosslinking agent. Its role in the development of high-performance coatings, resins, and advanced biodegradable materials underscores its importance in both industrial and research settings. Proper handling and storage procedures are essential to ensure its safe use.
References
- 1. CAS 682-11-1: Trimethylolpropane monoallyl ether [cymitquimica.com]
- 2. TRIMETHYLOLPROPANE MONOALLYL ETHER | 682-11-1 [chemicalbook.com]
- 3. perstorp.com [perstorp.com]
- 4. Trimethylolpropane monoallyl ether | 682-11-1 | Benchchem [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
